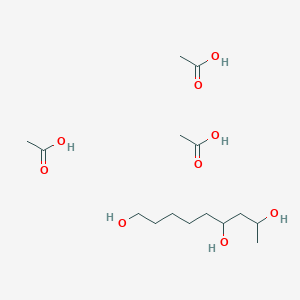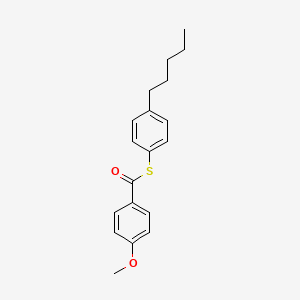![molecular formula C10H12O2 B14588988 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene CAS No. 61251-32-9](/img/structure/B14588988.png)
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is an organic compound with a unique bicyclic structure. This compound is characterized by its two methoxy groups attached to a bicyclo[4.2.0]octa-1,3,5-triene framework. The presence of these methoxy groups and the bicyclic structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of anhydrous tetrahydrofuran as a solvent and butyllithium as a reagent. The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to produce the compound in high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The methoxy groups and bicyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but differs in the position and number of methoxy groups.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine:
Uniqueness
2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is unique
Properties
CAS No. |
61251-32-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C10H12O2/c1-11-8-5-7-3-4-9(7)10(6-8)12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QYWYHHUUNIIZRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)


![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)

![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)


